

# Spectroscopic Characterization of 4-Fluoro-N-phenylbenzenesulfonamide: An In-depth Technical Guide

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## Compound of Interest

Compound Name:	4-Fluoro-N-phenylbenzenesulfonamide
Cat. No.:	B182415

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characterization of **4-Fluoro-N-phenylbenzenesulfonamide**, a molecule of interest in medicinal chemistry and drug development. The document outlines the expected spectroscopic data based on the analysis of its structural features and comparison with closely related compounds. It also includes standardized experimental protocols for acquiring such data and discusses a potential biological signaling pathway relevant to this class of compounds.

## Molecular Structure and Properties

**4-Fluoro-N-phenylbenzenesulfonamide** is a synthetic compound belonging to the sulfonamide class of molecules. Its structure features a fluorinated benzene ring attached to a sulfonamide group, which in turn is linked to a phenyl group.

Table 1: Physicochemical Properties of **4-Fluoro-N-phenylbenzenesulfonamide**

Property	Value	Reference
CAS Number	312-52-7	<a href="#">[1]</a>
Molecular Formula	C <sub>12</sub> H <sub>10</sub> FNO <sub>2</sub> S	<a href="#">[1]</a>
Molecular Weight	251.3 g/mol	<a href="#">[1]</a>
Canonical SMILES	C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)F	<a href="#">[1]</a>
InChI Key	LDOC MFAH A VONEI-UHFFFAOYSA-N	<a href="#">[1]</a>

## Spectroscopic Data

The following sections detail the predicted spectroscopic data for **4-Fluoro-N-phenylbenzenesulfonamide**. It is important to note that where direct experimental data is not available, the presented information is based on theoretical predictions and data from analogous compounds.

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

### <sup>1</sup>H NMR (Proton NMR) Spectroscopy

The proton NMR spectrum of **4-Fluoro-N-phenylbenzenesulfonamide** is expected to show distinct signals for the aromatic protons. The chemical shifts are influenced by the electron-withdrawing nature of the sulfonyl group and the fluorine atom.

Table 2: Predicted <sup>1</sup>H NMR Spectral Data for **4-Fluoro-N-phenylbenzenesulfonamide**

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~10.3	Singlet	1H	-SO <sub>2</sub> NH-
~7.8-8.0	Multiplet	2H	Protons ortho to -SO <sub>2</sub> -
~7.1-7.4	Multiplet	5H	Protons on the N-phenyl ring
~7.0-7.2	Multiplet	2H	Protons ortho to -F

### <sup>13</sup>C NMR (Carbon-13 NMR) Spectroscopy

The <sup>13</sup>C NMR spectrum will provide information on the different carbon environments within the molecule. The carbon attached to the fluorine atom will exhibit a characteristic large coupling constant.

Table 3: Predicted <sup>13</sup>C NMR Spectral Data for **4-Fluoro-N-phenylbenzenesulfonamide**

Chemical Shift ( $\delta$ , ppm)	Assignment
~165 (d, $^1\text{JCF} \approx 250$ Hz)	C-F
~140	C-SO <sub>2</sub>
~138	Quaternary C of N-phenyl
~130 (d, $^3\text{JCF} \approx 9$ Hz)	C ortho to -SO <sub>2</sub> -
~129	C para of N-phenyl
~125	C meta of N-phenyl
~120	C ortho of N-phenyl
~116 (d, $^2\text{JCF} \approx 22$ Hz)	C ortho to -F

The FT-IR spectrum reveals the presence of specific functional groups based on their vibrational frequencies. For **4-Fluoro-N-phenylbenzenesulfonamide**, key absorptions are expected for the N-H, S=O, C-F, and aromatic C-H and C=C bonds.

Table 4: Predicted FT-IR Spectral Data for **4-Fluoro-N-phenylbenzenesulfonamide**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3250	Medium, Sharp	N-H stretch
~3100-3000	Medium	Aromatic C-H stretch
~1600, ~1490	Medium-Strong	Aromatic C=C stretch
~1340	Strong	Asymmetric SO <sub>2</sub> stretch
~1160	Strong	Symmetric SO <sub>2</sub> stretch
~1230	Strong	C-F stretch
~900	Medium	S-N stretch

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **4-Fluoro-N-phenylbenzenesulfonamide**, the molecular ion peak is expected at m/z 251.

Table 5: Predicted Mass Spectrometry Fragmentation Data for **4-Fluoro-N-phenylbenzenesulfonamide**

m/z	Fragment
251	[M] <sup>+</sup> (Molecular Ion)
187	[M - SO <sub>2</sub> ] <sup>+</sup>
157	[C <sub>6</sub> H <sub>4</sub> FSO <sub>2</sub> ] <sup>+</sup>
93	[C <sub>6</sub> H <sub>5</sub> NH <sub>2</sub> ] <sup>+</sup>
77	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

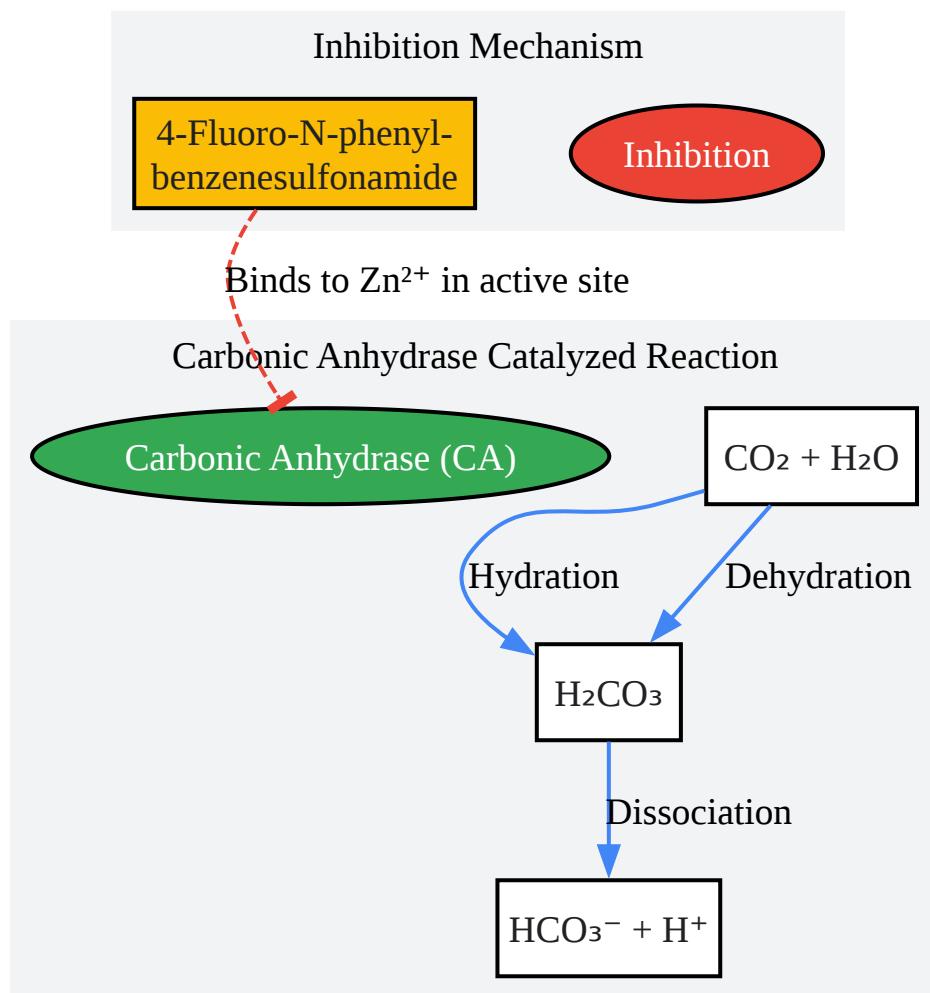
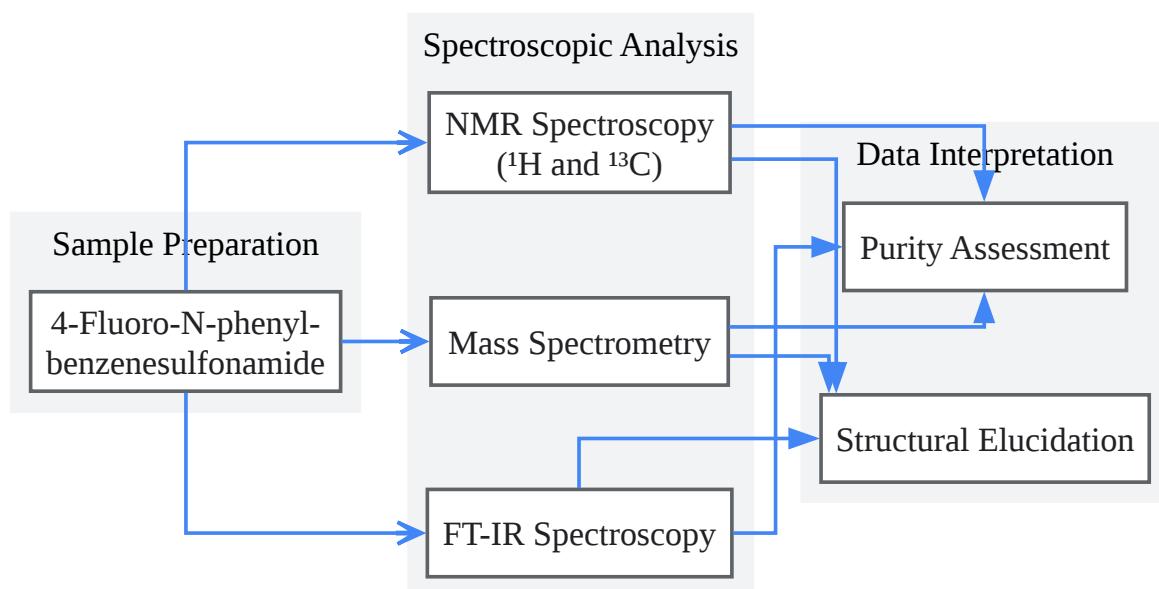
## Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

- Sample Preparation: Dissolve 5-10 mg of **4-Fluoro-N-phenylbenzenesulfonamide** in approximately 0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ) in a standard 5 mm NMR tube.
- Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
- $^1\text{H}$  NMR Acquisition:
  - Acquire the spectrum at room temperature.
  - Use a standard pulse sequence with a 90° pulse angle.
  - Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).
  - Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire the spectrum using a proton-decoupled pulse sequence.
  - Set the spectral width to cover the expected chemical shift range (e.g., 0-180 ppm).
  - Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of  $^{13}\text{C}$ .
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
- Sample Preparation (ATR Method):
  - Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
  - Place a small amount of the solid sample directly onto the crystal.
  - Apply pressure using the anvil to ensure good contact between the sample and the crystal.

- Instrumentation: Use a standard FT-IR spectrometer equipped with a diamond or germanium ATR accessory.
- Data Acquisition:
  - Collect a background spectrum of the empty, clean ATR crystal.
  - Collect the sample spectrum over the range of 4000-400  $\text{cm}^{-1}$ .
  - Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
- Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
- Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
- Data Acquisition:
  - Introduce the sample into the ion source via direct infusion or through a liquid chromatography (LC) system.
  - Acquire the mass spectrum in positive or negative ion mode over a suitable mass range (e.g.,  $m/z$  50-500).
  - For fragmentation studies (MS/MS), select the molecular ion as the precursor ion and apply collision-induced dissociation (CID).
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

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## References

- 1. [benchchem.com](https://www.benchchem.com) [benchchem.com]
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